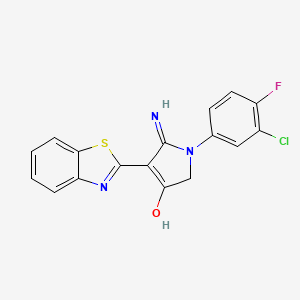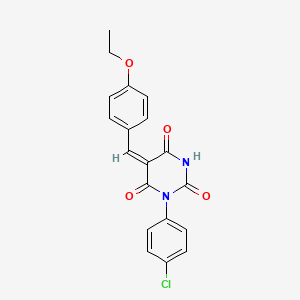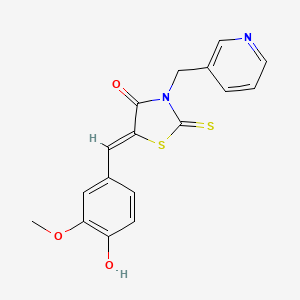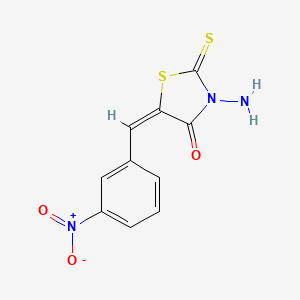![molecular formula C25H19N3O B6131891 3-benzyl-2-[2-(1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6131891.png)
3-benzyl-2-[2-(1H-indol-3-yl)vinyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-2-[2-(1H-indol-3-yl)vinyl]-4(3H)-quinazolinone is a heterocyclic compound that has attracted significant attention due to its potential applications in medicinal chemistry. This compound exhibits diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 3-benzyl-2-[2-(1H-indol-3-yl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including topoisomerase II, tyrosine kinase, and histone deacetylase. It has also been reported to induce apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also shown anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has exhibited antimicrobial activity against several bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-benzyl-2-[2-(1H-indol-3-yl)vinyl]-4(3H)-quinazolinone in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
Several future directions can be explored to further understand the potential applications of 3-benzyl-2-[2-(1H-indol-3-yl)vinyl]-4(3H)-quinazolinone. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is to explore its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, further studies can be conducted to elucidate its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
Several synthetic methods have been reported for the preparation of 3-benzyl-2-[2-(1H-indol-3-yl)vinyl]-4(3H)-quinazolinone. One of the most commonly used methods is the condensation reaction between 2-aminobenzophenone and indole-3-aldehyde in the presence of an acid catalyst. Another method involves the reaction of 2-aminobenzophenone with 3-indolylacetaldehyde in the presence of a base catalyst. Both methods have been reported to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
3-benzyl-2-[2-(1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has shown anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. It has also exhibited antimicrobial activity against several bacterial and fungal strains.
Eigenschaften
IUPAC Name |
3-benzyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O/c29-25-21-11-5-7-13-23(21)27-24(28(25)17-18-8-2-1-3-9-18)15-14-19-16-26-22-12-6-4-10-20(19)22/h1-16,26H,17H2/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSYKZWCMFGCNU-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-1-methyl-N-(tetrahydro-2-furanylmethyl)cyclopropanecarboxamide](/img/structure/B6131819.png)

![1-[2-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6131834.png)

![1-[2-(2,3-dimethylphenoxy)propanoyl]-4-methylpiperazine hydrochloride](/img/structure/B6131847.png)


![4-{[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B6131874.png)
![4-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride](/img/structure/B6131887.png)
![5-(3,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131890.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B6131892.png)
![N-(3-chlorophenyl)-N-[2-(2-cyclohexylidenehydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B6131894.png)
![N-cyclopropyl-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131902.png)
![ethyl 2-{[3-(1-azepanylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6131909.png)
